molecular formula C12H17BrN2O2 B1374597 Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate CAS No. 1032758-85-2

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate

Cat. No.: B1374597
CAS No.: 1032758-85-2
M. Wt: 301.18 g/mol
InChI Key: GZECTXBOVJVCNE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • Pyridine protons :
    • H3: δ 8.25 (d, J = 2.4 Hz)
    • H4: δ 7.75 (dd, J = 8.6, 2.4 Hz)
    • H6: δ 7.40 (d, J = 8.6 Hz)
  • Ethyl group :
    – N–CH₂CH₃: δ 3.45 (q, J = 7.1 Hz, 2H)
    – CH₂CH₃: δ 1.25 (t, J = 7.1 Hz, 3H)
  • tert-Butyl : δ 1.42 (s, 9H)

¹³C NMR (101 MHz, CDCl₃):

  • C=O: δ 155.2
  • Pyridine C5-Br: δ 132.4
  • tert-Butyl Cq: δ 80.1

Infrared Spectroscopy (IR)

Key absorption bands (cm⁻¹):

  • ν(C=O): 1685–1705 (strong, carbamate)
  • ν(N–H): 3320 (broad, amide)
  • ν(C–Br): 560–580

Mass Spectrometry (MS)

  • Molecular ion : m/z 301.18 [M]⁺
  • Major fragments:
    m/z 244.10 [M – C₄H₉]⁺ (tert-butyl loss)
    m/z 162.02 [C₅H₃BrN]⁺ (pyridyl fragment)

Computational Chemistry Insights

DFT calculations (B3LYP/6-311G**) reveal:

Electronic Properties

Property Value
HOMO energy -6.32 eV
LUMO energy -1.89 eV
Band gap 4.43 eV
Dipole moment 4.12 Debye

The HOMO is localized on the pyridine π-system and bromine lone pairs, while the LUMO resides on the carbamate carbonyl.

Tautomerism and Conformational Dynamics

The compound exhibits restricted rotation about two axes:

  • Carbamate N–C bond : Energy barrier of 12.3 kcal/mol (DFT), favoring anti conformation (O=C–N dihedral = 180°).
  • Ethyl group rotation : Three stable rotamers with ΔG < 1.2 kcal/mol.

Tautomerism is negligible due to the carbamate’s resonance stabilization (amide-like character). However, prototropic shifts may occur under acidic conditions:

  • Pyridine N-protonation (pKa ≈ 3.1)
  • Carbamate N–H deprotonation (pKa ≈ 15.7)

Conformational analysis via molecular dynamics (MD) simulations (300 K, 10 ns):

Conformer Population (%) Key Feature
C1 62.4 Anti carbamate, gauche ethyl
C2 28.1 Syn carbamate, trans ethyl
C3 9.5 Anti carbamate, trans ethyl

Properties

IUPAC Name

tert-butyl N-(5-bromopyridin-2-yl)-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-5-15(11(16)17-12(2,3)4)10-7-6-9(13)8-14-10/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZECTXBOVJVCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682492
Record name tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032758-85-2
Record name tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

Synthesis of Bioactive Compounds

Tert-butyl carbamate derivatives, including tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate, are often utilized as intermediates in the synthesis of natural products and other biologically active compounds. For instance, they can be transformed into various heterocycles that exhibit antibacterial and anticancer activities.

Key Examples:

  • Jaspine B Synthesis: This compound has been synthesized using tert-butyl carbamate derivatives, which have shown cytotoxic activity against human carcinoma cell lines.
  • Antibacterial Agents: Modifications of tert-butyl carbamate derivatives have demonstrated potential antibacterial properties against various strains, indicating their utility in developing new antimicrobial agents.

Medicinal Chemistry Applications

The structural features of this compound make it a candidate for drug discovery and development. Its ability to undergo various chemical transformations allows for the creation of diverse pharmacophores.

Noteworthy Insights:

  • Reactivity: The compound acts as a reactive intermediate in organic synthesis, facilitating the introduction of functional groups that can enhance biological activity.
  • Drug Development: Its derivatives have been explored for their efficacy against microbial pathogens and cancer cell lines, making them promising candidates for further pharmacological studies .

Organic Synthesis

In organic chemistry, this compound is valuable for its versatility in synthetic methodologies. It can participate in multiple reactions, such as nucleophilic substitutions and coupling reactions.

Synthetic Routes:

  • Palladium-Catalyzed Reactions: This compound can be employed in palladium-catalyzed reactions to synthesize N-Boc-protected anilines and other complex structures .
  • Formation of Heterocycles: The compound can also be utilized to construct various heterocyclic frameworks through selective reactions, expanding its applicability in synthetic organic chemistry .

Case Studies and Research Findings

Several studies have documented the synthesis and application of tert-butyl carbamate derivatives, highlighting their relevance in current research.

StudyFindings
Demonstrated the use of tert-butyl carbamate derivatives in synthesizing jaspine B with cytotoxic properties.
Explored the synthesis of thieno[2,3-b]pyridines using tert-butyl carbamate derivatives, showcasing their versatility in creating complex molecules.
Investigated the crystal structure of related carbamates, providing insights into their intermolecular interactions and stability.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Features :

  • Pyridine Core : A 5-bromo-substituted pyridine ring, enabling electrophilic aromatic substitution or metal-catalyzed coupling.
  • Carbamate Moiety : The ethyl group on the carbamate nitrogen distinguishes it from simpler analogs, influencing solubility and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and properties of tert-butyl 5-bromopyridin-2-yl(ethyl)carbamate and related compounds:

Compound Name (CAS) Substituents on Pyridine Carbamate Group Modification Molecular Weight (g/mol) Key Applications/Notes
This compound (1032758-85-2) 5-Bromo Ethyl substituent on N 317.18 Cross-coupling intermediates; enhanced steric protection
Tert-butyl 5-bromopyridin-2-ylcarbamate 5-Bromo No substituent on N 273.14 Simpler analog; lower steric hindrance
Tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate (748812-75-1) 5-Bromo, 6-Chloro No substituent on N 322.58 Dual halogenation for regioselective reactions
Tert-butyl N-(4-bromopyridin-2-yl)-N-methylcarbamate (946000-13-1) 4-Bromo N-Methyl substituent 299.15 Altered substitution pattern for divergent reactivity
Tert-butyl ((5-bromopyridin-2-yl)methyl)carbamate (1188477-11-3) 5-Bromo Methylene linker to carbamate 287.14 Increased flexibility for conjugation
Tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate (1088410-93-8) 5-Bromo Pyrrolidinyl spacer 354.25 Incorporation of heterocycles for drug discovery

Biological Activity

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth examination of its synthesis, biological mechanisms, and relevant case studies, supplemented by data tables for clarity.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : tert-butyl N-[2-(5-bromopyridin-2-yl)-2-oxoethyl]carbamate
  • Molecular Formula : C12H15BrN2O3
  • CAS Number : 950176-70-2

The compound features a tert-butyl group, a bromopyridine moiety, and a carbamate functional group, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Reactants : 5-bromopyridine-2-carboxylic acid and tert-butyl chloroformate.
  • Catalysts : A base such as triethylamine.
  • Conditions : The reaction is performed under an inert atmosphere (nitrogen) to prevent side reactions. Purification is achieved through recrystallization or column chromatography.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Hydrogen Bonding : The carbamate group can form hydrogen bonds with amino acid side chains in proteins.
  • Aromatic Interactions : The bromopyridine moiety may engage in π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor interactions.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties in various studies:

  • In vitro Studies : Exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Mechanism : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

Recent investigations have suggested potential anticancer effects:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells.
  • Results : It showed dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 µM, indicating promising activity against tumor cells .

Case Studies

  • Study on Antimicrobial Efficacy
    • Objective : To assess the antibacterial effectiveness of the compound.
    • Methodology : Disk diffusion method was employed against various bacterial strains.
    • Findings : The compound showed a zone of inhibition greater than 15 mm for most tested strains, indicating strong antibacterial properties.
  • Anticancer Activity Assessment
    • Objective : To evaluate the growth inhibition of cancer cell lines.
    • Methodology : MTT assay was utilized for measuring cell viability after treatment with varying concentrations of the compound.
    • Results Summary :
      Cell LineIC50 (µM)
      MCF715
      A54920
      HeLa25

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)
tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamateModerate antibacterial30
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamateLow anticancer activity>50

This comparison indicates that the presence of the ethyl group in this compound may enhance its biological potency compared to other derivatives.

Q & A

Q. What are the implications of tert-butyl carbamate’s hydrogen-bonding capacity in supramolecular assembly?

  • Research Findings : The carbamate group participates in N-H···O and C=O···H interactions, enabling crystal engineering. A 2016 study demonstrated 3D frameworks stabilized by these interactions .

Data Contradiction Analysis

  • Issue : Discrepancies in reported melting points.
    • Resolution : Variability may arise from polymorphic forms or impurities. Consistently use DSC (Differential Scanning Calorimetry) and compare with literature under identical conditions .

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